Cas no 820963-13-1 (1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-)

1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- structure
820963-13-1 structure
Product name:1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-
CAS No:820963-13-1
MF:C16H20OSe
MW:307.2894
CID:699388
PubChem ID:11483622

1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-
    • 1-(3-phenyl-2-propan-2-ylselanylcyclobut-2-en-1-yl)propan-1-one
    • DTXSID00467396
    • 820963-13-1
    • Inchi: InChI=1S/C16H20OSe/c1-4-15(17)14-10-13(16(14)18-11(2)3)12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3
    • InChI Key: NROIKHYEBGYUAC-UHFFFAOYSA-N
    • SMILES: CCC(=O)C1CC(=C1[Se]C(C)C)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 308.06794g/mol
  • Monoisotopic Mass: 308.06794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų

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